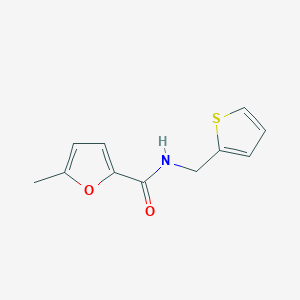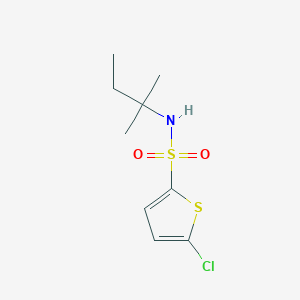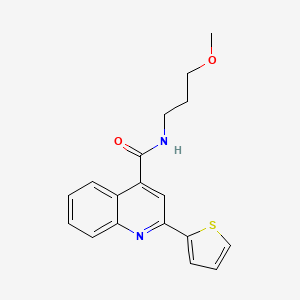![molecular formula C14H26N2O2 B10976308 N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide](/img/structure/B10976308.png)
N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound consists of a cyclohexane ring attached to a carboxamide group, which is further linked to a morpholine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the propyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring or the cyclohexane ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted morpholine or propyl derivatives.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the morpholine ring allows for interactions with hydrophilic and hydrophobic regions of the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]cyclohexanamine
- 3-(N-morpholino)propanesulfonic acid
- N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide stands out due to its unique combination of a cyclohexane ring and a morpholine ring linked by a propyl chain. This structure imparts distinct chemical properties, such as enhanced solubility and stability, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H26N2O2/c17-14(13-5-2-1-3-6-13)15-7-4-8-16-9-11-18-12-10-16/h13H,1-12H2,(H,15,17) |
InChI Key |
UOYDBZLFVZFZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B10976241.png)
![4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide](/img/structure/B10976259.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B10976266.png)
![N-(2-fluoro-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976268.png)



![4-[(3,3-Diphenylpropanoyl)amino]benzamide](/img/structure/B10976284.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10976289.png)


![5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976297.png)
